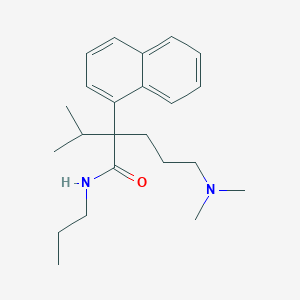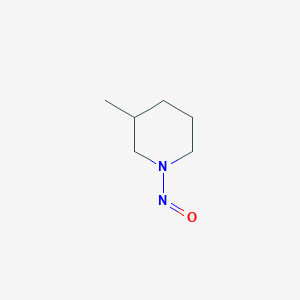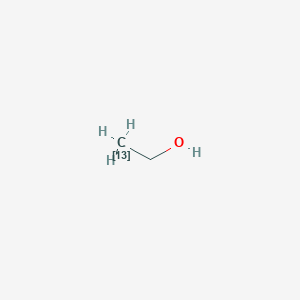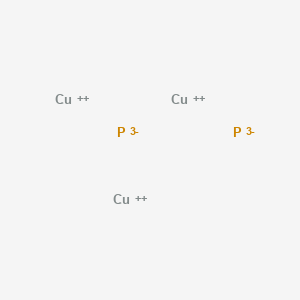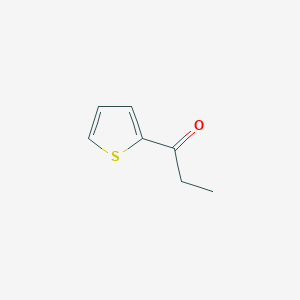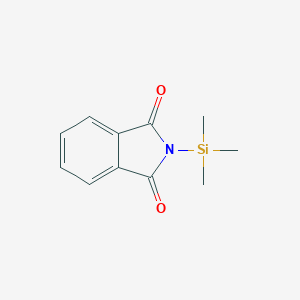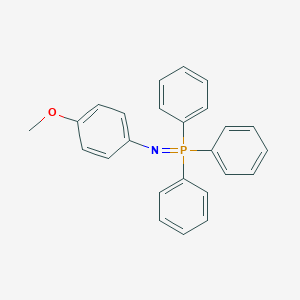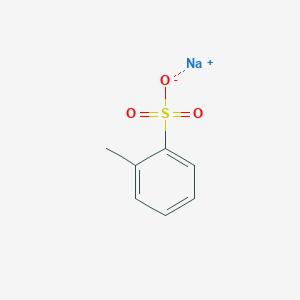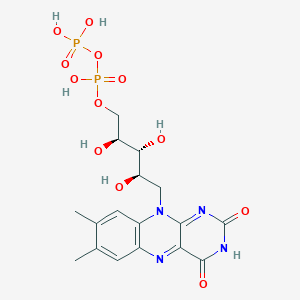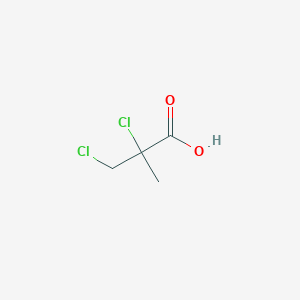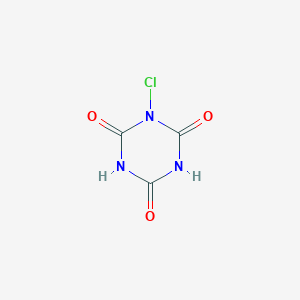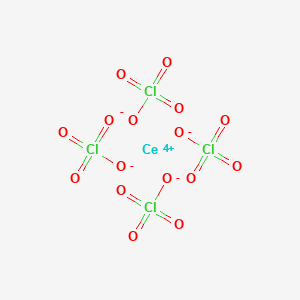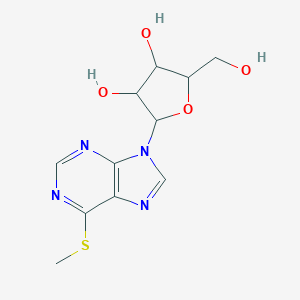
6-Methylthioinosine
Vue d'ensemble
Description
6-Methylthioinosine is an analog of inosine with a methylthio group replacing the hydroxyl group in the 6-position . It is a small molecule and is classified as experimental . It belongs to the class of organic compounds known as purine nucleosides, which are compounds comprising a purine base attached to a ribosyl or deoxyribosyl moiety .
Synthesis Analysis
The methylation of 6-thioinosine 5’-monophosphate (6TIMP) leads to the formation of 6-methylthioinosine monophosphate (6MeTIMP). This process is catalyzed by the enzyme thiopurine methyltransferase (TPMT) .
Molecular Structure Analysis
The chemical formula of 6-Methylthioinosine is C11H14N4O4S . The average weight is 298.318 and the monoisotopic weight is 298.073575646 .
Chemical Reactions Analysis
6-Methylthioinosine and O6-methylguanosine are byproducts resulting from the enzymatic reactions of sulfur-substituted prodrugs in cells and from the interaction of alkylating agents with cellular DNA .
Physical And Chemical Properties Analysis
The average weight of 6-Methylthioinosine is 298.318 and the monoisotopic weight is 298.073575646 . The chemical formula is C11H14N4O4S .
Applications De Recherche Scientifique
Role in Thiopurine Therapy : 6-Methylthioinosine is a significant metabolite in thiopurine therapy, particularly in treatments involving azathioprine and 6-mercaptopurine. These therapies are used for inflammatory bowel disease and leukemia. The metabolite's concentrations and interaction with other drugs, like methotrexate, can influence therapy outcomes (Pettersson et al., 2002).
Impact on Transmethylation : High-dose 6-mercaptopurine and methotrexate infusions, used in acute lymphoblastic leukemia treatment, affect the methylation capacity, involving metabolites like 6-methylthioinosine. This has implications for treatment efficacy and side effects (Keuzenkamp-Jansen et al., 1996).
Quantification for Therapeutic Monitoring : Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the simultaneous quantitation of thiopurine nucleotides, including methylthioinosine, to enhance the understanding and monitoring of thiopurine therapy (Hofmann et al., 2012).
Photochemical Properties and Risks : The photochemical properties of S6-methylthioinosine have been investigated to understand the potential risks associated with light absorption by these molecules in biological systems, contributing to safety assessments in drug development (Ashwood et al., 2017).
Antitumor Effects : Studies have shown that methylthioinosine nucleotides can potentiate antitumor effects when combined with other agents in cancer therapies, particularly in treatments of mouse tumors like the Ehrlich ascites carcinoma (Paterson & Wang, 1970).
Exploration in Natural Products for COVID-19 : Recently, compounds including 5′-methylthioinosine have been isolated from natural sources and explored computationally for potential activity against SARS-CoV-2, indicating its relevance in the context of emerging infectious diseases (Nazir et al., 2022).
Potential in Influenza Virus Treatment : Sulphur-containing purine nucleoside analogues, including 6-methylthioinosine, have demonstrated selective antiviral activity against influenza viruses, highlighting their potential in antiviral therapies (Yamamoto et al., 1988).
Propriétés
IUPAC Name |
2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4S/c1-20-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)19-11/h3-5,7-8,11,16-18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRFDHHANOYUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859341 | |
| Record name | 6-(Methylsulfanyl)-9-pentofuranosyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylthioinosine | |
CAS RN |
13153-62-3, 15397-51-0, 342-69-8 | |
| Record name | NSC408753 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC95103 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methylthioinosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methylthioinosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



